An In-depth Technical Guide on the Chemical Profile of Uvaria grandiflora and the Elusive Grandione
An In-depth Technical Guide on the Chemical Profile of Uvaria grandiflora and the Elusive Grandione
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical constituents isolated from Uvaria grandiflora, with a special focus on the enigmatic compound Grandione. While information on Grandione itself is limited, this document delves into the broader chemical landscape of its putative plant source, offering insights into related bioactive compounds, their quantitative data, and the experimental protocols used for their discovery and characterization.
The Chemical Structure of Grandione
Grandione is a complex natural product with a defined chemical structure, as cataloged in public chemical databases.
Chemical Identity of Grandione [1]
| Identifier | Value |
| IUPAC Name | (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione |
| Molecular Formula | C₄₀H₅₆O₆ |
| PubChem CID | 403338 |
| NSC Number | 718127 |
Despite its well-defined structure, a comprehensive literature search did not yield any publicly available data on the biological activity, experimental protocols for its isolation or synthesis, or its mechanism of action and associated signaling pathways. The NSC number suggests it may have been part of a screening program, but the results are not readily accessible.
Given the lack of specific information on Grandione, this guide will now focus on other well-characterized bioactive compounds isolated from Uvaria grandiflora, a plant species from which a compound named "Grandione" is likely to have originated.
Bioactive Compounds from Uvaria grandiflora
Phytochemical investigations of Uvaria grandiflora have led to the isolation and characterization of several classes of compounds, most notably polyoxygenated cyclohexenes. These compounds have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-diabetic properties.
The following table summarizes the quantitative data for some of the key bioactive compounds isolated from Uvaria grandiflora.
| Compound | Biological Activity | Assay | Result (IC₅₀/MIC) | Reference |
| Zeylenone | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC₉₀: 51.2 μM | [2] |
| Cytotoxicity | Human myeloid leukemia (K-562) cells | IC₅₀: 2.3 μM | [2] | |
| Cytotoxicity | HeLa cells | IC₅₀: 18.3 μM | [2] | |
| Antifungal | Colletotrichum musae | EC₅₀: 3.37 μg/mL | [3] | |
| Anti-oomycete | Phytophthora capsici | EC₅₀: 6.98 μg/mL | [3] | |
| Uvariagrandol A | α-Glucosidase Inhibition | α-Glucosidase from Saccharomyces cerevisiae | IC₅₀: >100 μM | [4] |
| Cytotoxicity | Lung cancer (A549) cells | IC₅₀: >50 μM | [4] | |
| Cytotoxicity | Colorectal cancer (SW480) cells | IC₅₀: >50 μM | [4] | |
| Cytotoxicity | Leukemia (K562) cells | IC₅₀: >50 μM | [4] | |
| Uvagrandol | α-Glucosidase Inhibition | α-Glucosidase | - | [5] |
| Lipase Inhibition | Porcine lipase | - | [5] | |
| DPP-IV Inhibition | Dipeptidyl peptidase-IV | - | [5] | |
| MAGL Inhibition | Monoacylglycerol lipase | - | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and biological evaluation of compounds from Uvaria grandiflora, based on published studies.
A general workflow for the extraction and isolation of compounds from the leaves of Uvaria grandiflora is outlined below.
Protocol:
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Plant Material Collection and Preparation: The leaves of Uvaria grandiflora are collected, air-dried, and ground into a fine powder.[4]
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Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate (EtOAc), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]
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Fractionation: The crude extract is subjected to quick column chromatography (QCC) on silica gel, using a gradient elution system (e.g., hexanes to EtOAc) to separate the extract into several fractions.[4]
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Purification: The fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure compounds.[4][5]
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Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison with literature data. The absolute configuration can be established by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[4][5]
The in vitro cytotoxicity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
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Cell Culture: Human cancer cell lines (e.g., A549, SW480, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
The minimum inhibitory concentration (MIC) of the isolated compounds against various microbial strains is determined using the broth microdilution method.
Protocol:
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Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.
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Compound Dilution: The isolated compounds are serially diluted in the broth medium in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by Grandione are unknown, the mechanisms of action for some of the other compounds from Uvaria grandiflora have been investigated. For instance, the antifungal and anti-oomycete activities of zeylenone are suggested to involve damage to the cytoderm and interference with energy metabolism of the pathogens.[3] Further research is required to elucidate the precise molecular targets and signaling cascades modulated by these compounds.
Conclusion
Grandione remains a structurally defined but biologically uncharacterized molecule. In contrast, its putative plant source, Uvaria grandiflora, is a rich reservoir of bioactive polyoxygenated cyclohexenes with demonstrated cytotoxic, antimicrobial, and enzyme-inhibitory activities. The experimental protocols outlined in this guide provide a framework for the continued exploration of the chemical diversity of this plant and the potential therapeutic applications of its constituents. Future research should aim to isolate and characterize Grandione from a natural source to enable a thorough evaluation of its biological properties and to finally uncover the full pharmacological potential of this intriguing molecule.
References
- 1. Grandione | C40H56O6 | CID 403338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of zeylenone from Uvaria grandiflora as a potential botanical fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
